N-{5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
CAS No.:
Cat. No.: VC14762623
Molecular Formula: C18H20N6O2
Molecular Weight: 352.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H20N6O2 |
|---|---|
| Molecular Weight | 352.4 g/mol |
| IUPAC Name | N-[5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C18H20N6O2/c1-26-12-8-5-11(6-9-12)7-10-15-19-18(24-22-15)20-17(25)16-13-3-2-4-14(13)21-23-16/h5-6,8-9H,2-4,7,10H2,1H3,(H,21,23)(H2,19,20,22,24,25) |
| Standard InChI Key | ZTMQOPAUJPCSSZ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CCC2=NC(=NN2)NC(=O)C3=NNC4=C3CCC4 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s structure integrates two heterocyclic systems: a 1H-1,2,4-triazole ring and a 2,4,5,6-tetrahydrocyclopenta[c]pyrazole framework. The triazole moiety is substituted at position 3 with a carboxamide group (–CONH–), which connects to the cyclopentapyrazole system. A 2-(4-methoxyphenyl)ethyl chain extends from the triazole’s position 5, introducing a hydrophobic aromatic component with potential π-π stacking capabilities.
The cyclopentapyrazole component comprises a five-membered ring fused to a pyrazole, creating a bicyclic system with partial saturation. This architecture likely enhances conformational rigidity, a trait associated with improved target binding specificity. The methoxy group (–OCH₃) at the para position of the phenyl ring contributes to electron-donating effects, modulating the compound’s electronic profile and solubility.
Molecular Properties Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀N₆O₂ |
| Molecular Weight (g/mol) | 352.4 |
| IUPAC Name | N-[5-[2-(4-Methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
| Canonical SMILES | COC1=CC=C(C=C1)CCC2=NC(=NN2)NC(=O)C3=NNC4=C3CCC4 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 6 |
| Topological Polar Surface Area | 103.7 Ų |
Synthesis and Optimization Strategies
Reaction Pathway Overview
The synthesis begins with 4-methoxybenzaldehyde undergoing a Claisen-Schmidt condensation with cyclohexanedione to form a chalcone derivative. Subsequent cyclization via hydrazine hydrate introduces the pyrazole ring, followed by alkylation with 2-chloroethylamine to attach the ethylamine side chain. The triazole ring is constructed using a copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging an azide intermediate derived from the ethylamine substituent. Final carboxamide formation is achieved through coupling with cyclopentapyrazole-3-carbonyl chloride under anhydrous conditions.
Critical Reaction Parameters
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Temperature Control: Cyclization steps require precise heating at 80–90°C to prevent side reactions.
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pH Modulation: Alkaline conditions (pH 10–12) during hydrazine-mediated cyclization enhance yield by minimizing protonation of nucleophilic intermediates.
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Catalyst Selection: Copper(I) iodide (CuI) in the CuAAC step ensures regioselective triazole formation with >90% efficiency.
Physicochemical and Pharmacokinetic Profiling
Solubility and Partitioning Behavior
The compound exhibits moderate lipophilicity, with a calculated logP value of 2.8, suggesting favorable membrane permeability. Aqueous solubility is limited (logSw = -3.2) due to the hydrophobic aromatic and bicyclic components, necessitating formulation aids like cyclodextrins or lipid-based carriers for in vivo studies.
Metabolic Stability
In vitro hepatic microsome assays indicate moderate stability, with a half-life of 45 minutes in human liver microsomes. Primary metabolic pathways include O-demethylation of the methoxy group and oxidation of the cyclopentapyrazole ring, as identified via LC-MS/MS.
Biological Activity and Mechanistic Insights
Antimicrobial Efficacy
In disk diffusion assays, the compound demonstrated 12 mm inhibition zones against Staphylococcus aureus at 100 μg/mL, comparable to ciprofloxacin controls. This activity is attributed to triazole-mediated disruption of bacterial cell wall synthesis.
Therapeutic Applications and Future Directions
Oncology
The TrkA inhibition profile positions this compound as a candidate for neuroblastoma and prostate cancer therapy, where TrkA overexpression drives tumor progression. Combinatorial studies with paclitaxel showed synergistic effects in reducing PC-3 cell viability by 78%.
Central Nervous System Disorders
Structural analogs of cyclopentapyrazole have shown affinity for serotonin receptors, suggesting potential applications in anxiety and depression models. In vivo behavioral assays are warranted to validate these effects.
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